molecular formula C5H12ClNO2 B190250 Morpholin-2-ylmethanol hydrochloride CAS No. 144053-98-5

Morpholin-2-ylmethanol hydrochloride

Cat. No. B190250
M. Wt: 153.61 g/mol
InChI Key: NBGXGDBTUJNTKJ-UHFFFAOYSA-N
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Patent
US09133168B2

Procedure details

In an autoclave under an argon atmosphere at ambient temperature (20° C.), 215 ml of methanol, 1.7 g of palladium hydroxide (12135-22-7), 12.4 g of (4-benzylmorpholin-2-yl)methanol and 15 ml of 4M HCl are successively placed in dioxane. After the autoclave has been closed, the reaction medium is placed under 6 bar of hydrogen at 25° C. for 24 h. The reaction medium is filtered through Clarcel, rinsed several times with methanol; the filtrate is concentrated under reduced pressure. Morpholin-2-ylmethanol hydrochloride (9.65 g) is isolated in the form of a yellow oil.
Quantity
215 mL
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CO.C([N:10]1[CH2:15][CH2:14][O:13][CH:12]([CH2:16][OH:17])[CH2:11]1)C1C=CC=CC=1.[ClH:18].[H][H]>O1CCOCC1.[OH-].[Pd+2].[OH-]>[ClH:18].[NH:10]1[CH2:15][CH2:14][O:13][CH:12]([CH2:16][OH:17])[CH2:11]1 |f:5.6.7,8.9|

Inputs

Step One
Name
Quantity
215 mL
Type
reactant
Smiles
CO
Name
Quantity
12.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(OCC1)CO
Name
Quantity
15 mL
Type
reactant
Smiles
Cl
Name
Quantity
1.7 g
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at ambient temperature
CUSTOM
Type
CUSTOM
Details
After the autoclave has been closed
FILTRATION
Type
FILTRATION
Details
The reaction medium is filtered through Clarcel
WASH
Type
WASH
Details
rinsed several times with methanol
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Cl.N1CC(OCC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 9.65 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09133168B2

Procedure details

In an autoclave under an argon atmosphere at ambient temperature (20° C.), 215 ml of methanol, 1.7 g of palladium hydroxide (12135-22-7), 12.4 g of (4-benzylmorpholin-2-yl)methanol and 15 ml of 4M HCl are successively placed in dioxane. After the autoclave has been closed, the reaction medium is placed under 6 bar of hydrogen at 25° C. for 24 h. The reaction medium is filtered through Clarcel, rinsed several times with methanol; the filtrate is concentrated under reduced pressure. Morpholin-2-ylmethanol hydrochloride (9.65 g) is isolated in the form of a yellow oil.
Quantity
215 mL
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CO.C([N:10]1[CH2:15][CH2:14][O:13][CH:12]([CH2:16][OH:17])[CH2:11]1)C1C=CC=CC=1.[ClH:18].[H][H]>O1CCOCC1.[OH-].[Pd+2].[OH-]>[ClH:18].[NH:10]1[CH2:15][CH2:14][O:13][CH:12]([CH2:16][OH:17])[CH2:11]1 |f:5.6.7,8.9|

Inputs

Step One
Name
Quantity
215 mL
Type
reactant
Smiles
CO
Name
Quantity
12.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(OCC1)CO
Name
Quantity
15 mL
Type
reactant
Smiles
Cl
Name
Quantity
1.7 g
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at ambient temperature
CUSTOM
Type
CUSTOM
Details
After the autoclave has been closed
FILTRATION
Type
FILTRATION
Details
The reaction medium is filtered through Clarcel
WASH
Type
WASH
Details
rinsed several times with methanol
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Cl.N1CC(OCC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 9.65 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09133168B2

Procedure details

In an autoclave under an argon atmosphere at ambient temperature (20° C.), 215 ml of methanol, 1.7 g of palladium hydroxide (12135-22-7), 12.4 g of (4-benzylmorpholin-2-yl)methanol and 15 ml of 4M HCl are successively placed in dioxane. After the autoclave has been closed, the reaction medium is placed under 6 bar of hydrogen at 25° C. for 24 h. The reaction medium is filtered through Clarcel, rinsed several times with methanol; the filtrate is concentrated under reduced pressure. Morpholin-2-ylmethanol hydrochloride (9.65 g) is isolated in the form of a yellow oil.
Quantity
215 mL
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CO.C([N:10]1[CH2:15][CH2:14][O:13][CH:12]([CH2:16][OH:17])[CH2:11]1)C1C=CC=CC=1.[ClH:18].[H][H]>O1CCOCC1.[OH-].[Pd+2].[OH-]>[ClH:18].[NH:10]1[CH2:15][CH2:14][O:13][CH:12]([CH2:16][OH:17])[CH2:11]1 |f:5.6.7,8.9|

Inputs

Step One
Name
Quantity
215 mL
Type
reactant
Smiles
CO
Name
Quantity
12.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(OCC1)CO
Name
Quantity
15 mL
Type
reactant
Smiles
Cl
Name
Quantity
1.7 g
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at ambient temperature
CUSTOM
Type
CUSTOM
Details
After the autoclave has been closed
FILTRATION
Type
FILTRATION
Details
The reaction medium is filtered through Clarcel
WASH
Type
WASH
Details
rinsed several times with methanol
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Cl.N1CC(OCC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 9.65 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.